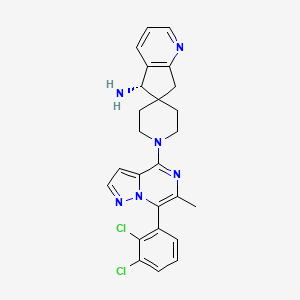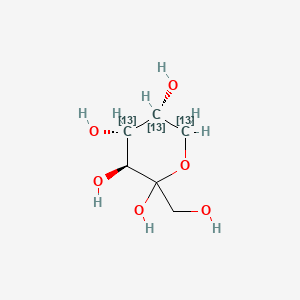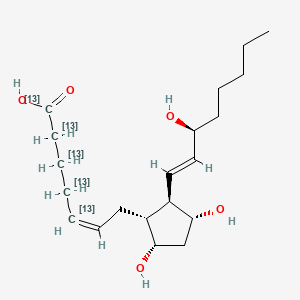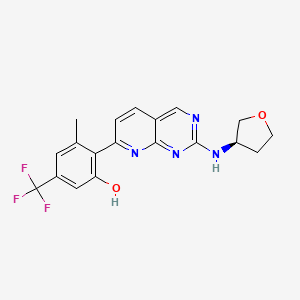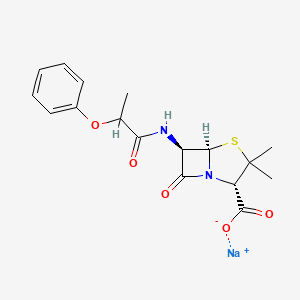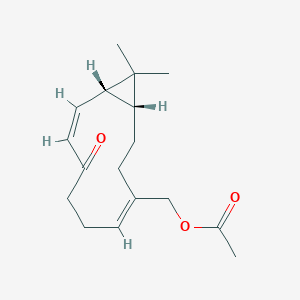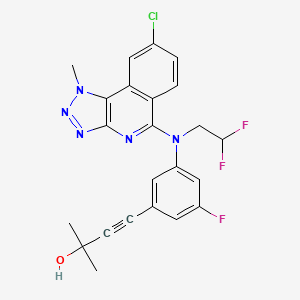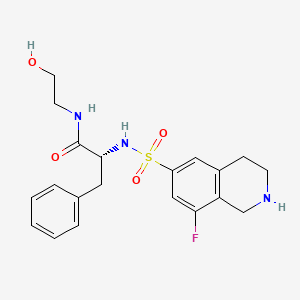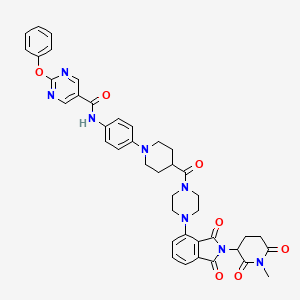
Protac(H-pgds)-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protac(H-pgds)-8 is a proteolysis-targeting chimera (PROTAC) designed to degrade hematopoietic prostaglandin D2 synthase (H-PGDS). This compound is part of a class of bifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Protac(H-pgds)-8 involves the conjugation of an H-PGDS inhibitor with an E3 ligase ligand. The process typically includes the following steps:
Synthesis of H-PGDS Inhibitor: The H-PGDS inhibitor, such as TFC-007, is synthesized through a series of organic reactions.
Synthesis of E3 Ligase Ligand: The E3 ligase ligand, such as pomalidomide, is synthesized separately.
Conjugation: The H-PGDS inhibitor and the E3 ligase ligand are conjugated using a linker molecule to form the final PROTAC compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, ensuring the reactions are optimized for yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Protac(H-pgds)-8 undergoes several types of chemical reactions, including:
Conjugation Reactions: Formation of the PROTAC involves conjugation reactions between the H-PGDS inhibitor, the linker, and the E3 ligase ligand.
Ubiquitination: Once the PROTAC binds to its target protein and the E3 ligase, it facilitates the ubiquitination of the target protein.
Common Reagents and Conditions
Reagents: Common reagents include organic solvents, coupling agents, and protective groups.
Major Products
The major product of these reactions is the PROTAC compound itself, which is designed to degrade the target protein, H-PGDS, upon binding and recruitment to the proteasome .
Wissenschaftliche Forschungsanwendungen
Protac(H-pgds)-8 has several scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the effects of targeted protein degradation.
Biology: Helps in understanding the role of H-PGDS in various biological processes and diseases.
Wirkmechanismus
Protac(H-pgds)-8 exerts its effects through a mechanism known as proteolysis targeting. The compound binds to H-PGDS and recruits an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of H-PGDS, marking it for degradation by the proteasome. The degradation of H-PGDS reduces the levels of prostaglandin D2, which is involved in inflammatory and allergic responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Protac(H-pgds)-7: Another PROTAC targeting H-PGDS, composed of TFC-007 and pomalidomide.
Protac(H-pgds)-4-TAS-205: A similar compound with a different H-PGDS inhibitor, TAS-205.
Uniqueness
Protac(H-pgds)-8 is unique due to its specific combination of H-PGDS inhibitor and E3 ligase ligand, which may offer improved stability and degradation efficiency compared to other similar compounds. Its design allows for targeted degradation of H-PGDS, making it a valuable tool for studying and potentially treating diseases related to prostaglandin D2 .
Eigenschaften
Molekularformel |
C41H40N8O7 |
|---|---|
Molekulargewicht |
756.8 g/mol |
IUPAC-Name |
N-[4-[4-[4-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazine-1-carbonyl]piperidin-1-yl]phenyl]-2-phenoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C41H40N8O7/c1-45-34(50)15-14-33(39(45)54)49-38(53)31-8-5-9-32(35(31)40(49)55)47-20-22-48(23-21-47)37(52)26-16-18-46(19-17-26)29-12-10-28(11-13-29)44-36(51)27-24-42-41(43-25-27)56-30-6-3-2-4-7-30/h2-13,24-26,33H,14-23H2,1H3,(H,44,51) |
InChI-Schlüssel |
UUILKUWMNHXPIN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCN(CC4)C(=O)C5CCN(CC5)C6=CC=C(C=C6)NC(=O)C7=CN=C(N=C7)OC8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] N-phenylcarbamate](/img/structure/B12384691.png)
methyl phosphate](/img/structure/B12384704.png)
![N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide](/img/structure/B12384706.png)
